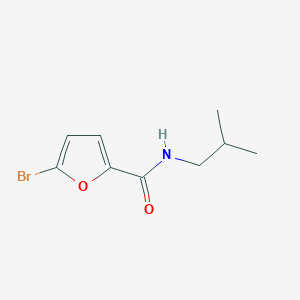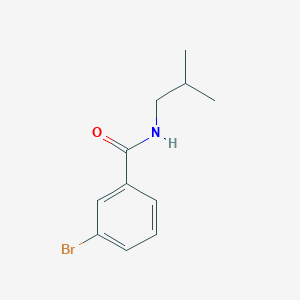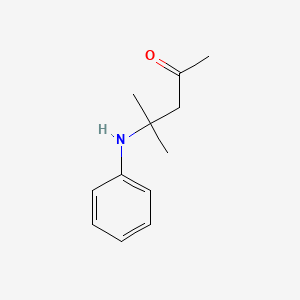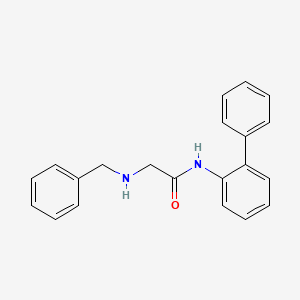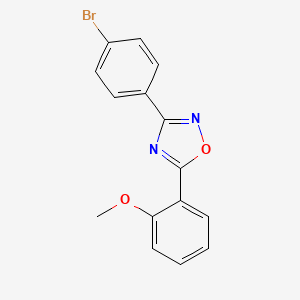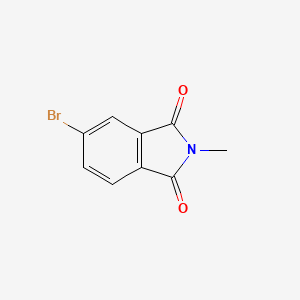
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.
Vorbereitungsmethoden
The synthesis of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:
(4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
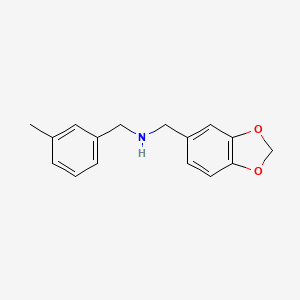
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
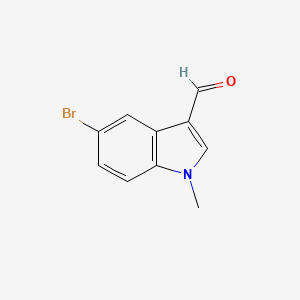
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
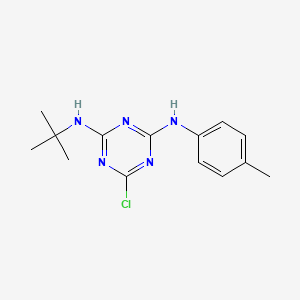
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

